4-Fluoro-5-methylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-methylindoline is a fluorinated indole derivative with the molecular formula C9H10FN. Indole derivatives are significant in various fields due to their biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methylindoline typically involves the fluorination of indole derivatives. One common method is the electrophilic fluorination of indole using reagents such as Selectfluor or trifluoromethyl hypofluorite. For instance, the reaction of N-acylindole with trifluoromethyl hypofluorite in a solvent like CF3Cl at low temperatures can yield fluorinated indole derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-methylindoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroindole carboxylic acids, while substitution reactions can produce various substituted indoline derivatives .
Scientific Research Applications
4-Fluoro-5-methylindoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methylindoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to various receptors and enzymes, potentially leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-Fluoroindole
- 5-Fluoroindole
- 6-Fluoroindole
- 7-Fluoroindole
Comparison: 4-Fluoro-5-methylindoline is unique due to the specific position of the fluorine and methyl groups on the indole ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other fluorinated indoles. For instance, the presence of the methyl group at the 5-position may enhance its stability and alter its interaction with biological targets .
Properties
Molecular Formula |
C9H10FN |
---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
4-fluoro-5-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-3,11H,4-5H2,1H3 |
InChI Key |
LSXWXOSICRURRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.